molecular formula C19H20ClN3O B5294704 1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Katalognummer B5294704
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: JYZUKFVJBGPSHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a chemical compound that has been extensively studied in scientific research for its potential applications as a pharmaceutical drug. This compound is commonly referred to as CBM or CBM-1, and it belongs to the class of benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

CBM-1 has been studied for its potential applications as a pharmaceutical drug in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CBM-1 has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating viral infections such as hepatitis B and C.

Wirkmechanismus

The mechanism of action of CBM-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. CBM-1 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CBM-1 has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cell growth and proliferation. CBM-1 has also been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, CBM-1 has been shown to have anti-viral effects, by inhibiting the replication of viruses such as hepatitis B and C.

Vorteile Und Einschränkungen Für Laborexperimente

CBM-1 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications as a pharmaceutical drug. CBM-1 has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a drug. However, there are also some limitations to the use of CBM-1 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types or disease models. Additionally, CBM-1 has not been extensively studied for its pharmacokinetics and pharmacodynamics, which are important factors in drug development.

Zukünftige Richtungen

There are several future directions for research on CBM-1. One area of focus could be on further elucidating its mechanism of action, in order to better understand its potential applications as a pharmaceutical drug. Additionally, more studies could be conducted to investigate its efficacy against different types of cancer and viral infections. Another area of focus could be on optimizing the synthesis method of CBM-1, in order to improve the yield and purity of the compound. Finally, more studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of CBM-1, in order to better understand its potential use as a drug.

Synthesemethoden

The synthesis of CBM-1 involves the reaction between 3-chlorobenzylamine and morpholin-4-ylmethylamine in the presence of 1,2-diaminobenzene. The reaction is carried out in a solvent such as ethanol, and the product is purified using column chromatography. The yield of CBM-1 is typically around 60-70%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.

Eigenschaften

IUPAC Name

4-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-5-3-4-15(12-16)13-23-18-7-2-1-6-17(18)21-19(23)14-22-8-10-24-11-9-22/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZUKFVJBGPSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.